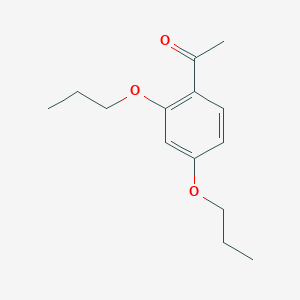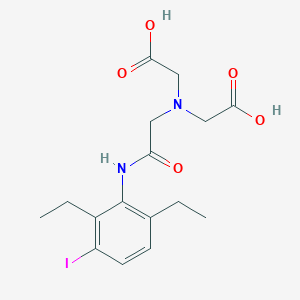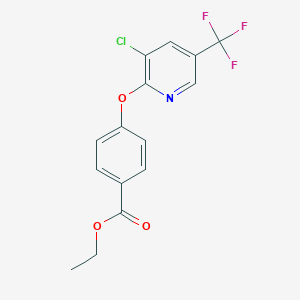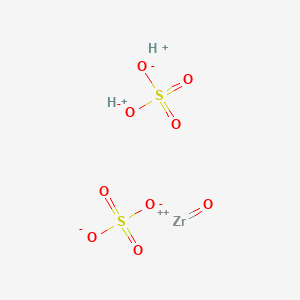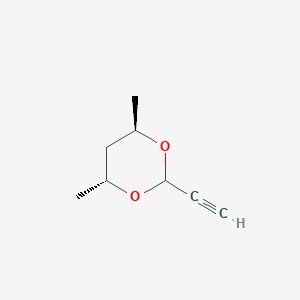
(4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound is a member of the dioxane family and has a unique structure that makes it an attractive target for researchers.
Applications De Recherche Scientifique
(4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane has been studied extensively for its potential applications in various fields. In medicinal chemistry, the compound has been shown to exhibit antitumor activity and has been used as a lead compound in the development of new anticancer drugs. In material science, the compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, the compound has been used as a versatile reagent for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of (4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane have been studied in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis in cancer cells and inhibit the activity of certain enzymes that are involved in cancer cell proliferation. In vivo studies have shown that the compound can inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane is its versatility as a reagent in organic synthesis. The compound can be used in a wide range of reactions to synthesize complex organic molecules. However, the synthesis of the compound is a complex process that requires expertise in organic chemistry. The compound is also relatively expensive, which may limit its use in some lab experiments.
Orientations Futures
There are several future directions for the study of (4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane. One direction is the development of new anticancer drugs based on the structure of the compound. Another direction is the synthesis of new materials with unique properties using the compound as a building block. Additionally, the mechanism of action of the compound could be further studied to gain a better understanding of its antitumor activity. Finally, new synthesis methods for the compound could be developed to make it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of (4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane is a complex process that requires expertise in organic chemistry. One of the most commonly used methods for synthesizing this compound is the Sonogashira coupling reaction. This reaction involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere and requires careful control of the reaction conditions to obtain a high yield of the desired product.
Propriétés
Numéro CAS |
102340-79-4 |
|---|---|
Nom du produit |
(4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(4R,6R)-2-ethynyl-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H12O2/c1-4-8-9-6(2)5-7(3)10-8/h1,6-8H,5H2,2-3H3/t6-,7-/m1/s1 |
Clé InChI |
ITWPJDALOTVTCO-RNFRBKRXSA-N |
SMILES isomérique |
C[C@@H]1C[C@H](OC(O1)C#C)C |
SMILES |
CC1CC(OC(O1)C#C)C |
SMILES canonique |
CC1CC(OC(O1)C#C)C |
Synonymes |
1,3-Dioxane, 2-ethynyl-4,6-dimethyl-, [4R-(2alpha,4alpha,6beta)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)
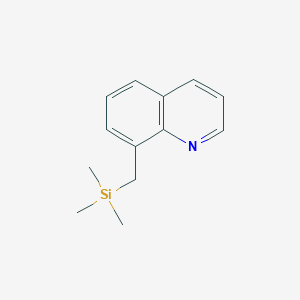
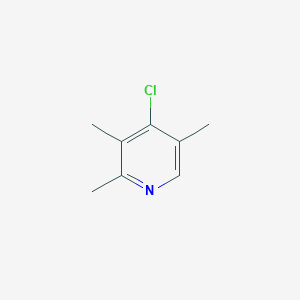
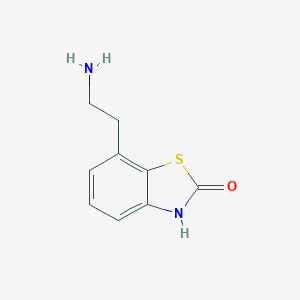
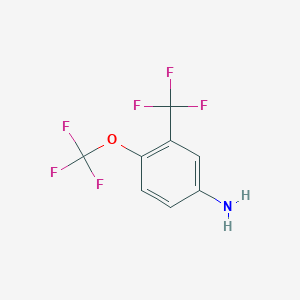
![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)
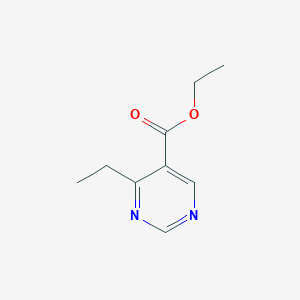
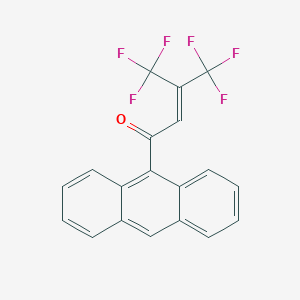
![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)
![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)
